1,2-Bis(DI-tert-butylphosphino)ethane

Coordination Chemistry Steric Parameters Bite Angle

Generic bisphosphine ligands often fail to deliver the steric bulk and electron-rich environment required for challenging Pd- and Ni-catalyzed transformations, leading to poor selectivity or complete catalytic inactivity. 1,2-Bis(di-tert-butylphosphino)ethane (dtbpe, CAS 107783-62-0) directly addresses this failure mode. - Enables hydroacylation of ethene to diethyl ketone (chemoselective over methoxycarbonylation) - [(dtbpe)PdCl₂] achieves TON/TOF = 2100 in levulinic acid-to-GVL conversion, where less hindered diphosphines are completely inactive - Stabilizes reactive Ni⁰ species for C-O bond activation in robust ester/thioester cross-couplings 98% HPLC purity; stored at -20°C under inert atmosphere; available from milligram to kilogram scale.

Molecular Formula C18H40P2
Molecular Weight 318.5 g/mol
CAS No. 107783-62-0
Cat. No. B021065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(DI-tert-butylphosphino)ethane
CAS107783-62-0
Molecular FormulaC18H40P2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCC(C)(C)P(CCP(C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C18H40P2/c1-15(2,3)19(16(4,5)6)13-14-20(17(7,8)9)18(10,11)12/h13-14H2,1-12H3
InChIKeyMWVXFEZPEPOQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(Di-tert-butylphosphino)ethane Overview


1,2-Bis(Di-tert-butylphosphino)ethane (dtbpe, CAS 107783-62-0) is a highly sterically demanding, electron-rich bidentate phosphine ligand widely employed in transition metal catalysis [1]. It features a C2-ethane backbone with two di-tert-butylphosphino (-PtBu2) donor groups, resulting in exceptional steric bulk and strong σ-donor properties. Its primary applications are in palladium- and nickel-catalyzed cross-coupling reactions, hydroacylation, and hydrogenation processes, where ligand structure dictates catalytic activity and selectivity [2].

Steric ligand design
Tert-butyl groups create a constrained environment for substrate differentiation in palladium and nickel catalysis.
Selective carbonylation
Reported to switch chemoselectivity between hydroacylation and methoxycarbonylation pathways.
Low‑valent metal stabilization
May support reactive Ni(0) intermediates for challenging C–O bond activation studies.

Why dtbpe Substitution Fails


The pronounced steric demand and electron-rich nature of dtbpe's tert-butyl substituents create a unique ligand environment [1]. Standard, less bulky bisphosphine analogs like dppe or dppp exhibit fundamentally different catalytic behavior, including altered chemoselectivity (e.g., hydroacylation vs. methoxycarbonylation) [2] and reduced stability or activity in specific cross-coupling contexts. Substituting dtbpe with a generic alternative risks complete failure of the intended catalytic cycle or significant loss in yield and selectivity, necessitating a direct, evidence-based assessment for any critical synthetic route.

!
Less hindered bisphosphines (dppe, dppp) may shift chemoselectivity in carbonylation, altering product outcome.
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Generic diphosphine substitution risks complete catalytic inactivity in levulinic acid hydrogenation.
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Ligand structure mismatch may lead to failure of the intended catalytic cycle, demanding direct benchmarking.

dtbpe Head-to-Head Performance


Steric Bulk and Bite Angle Comparison

The unique steric profile of dtbpe is quantified by its Tolman cone angle of 184°, substantially larger than that of dppe (approx. 145°), and a measured P-Pd-P bite angle of 88.1(2)° [1]. This combination of extreme steric bulk and a relatively constrained bite angle is a hallmark of dtbpe, influencing metal complex geometry and substrate accessibility in a way that less bulky analogs like dppe cannot replicate.

Steric & Bite Angle
Head‑to‑head
dtbpe: 184° (cone), 88.1° (bite) vs dppe: ~145° cone, ~85° bite
Tolman cone model; X-ray of (dtbpe)Pd(CO)₂
Extreme steric bulk influences metal geometry and substrate accessibility; may enable distinct coordination modes.
Dimensions cannot be replicated by less hindered analogs.
Coordination Chemistry Steric Parameters Bite Angle Ligand Design

Hydroacylation vs. Methoxycarbonylation Chemoselectivity

In the palladium-catalyzed carbonylation of ethene in methanol, the choice between dtbpe and its propyl-bridged analog, dtbpp, leads to a complete switch in reaction pathway [1]. The dtbpe-based catalyst exclusively promotes hydroacylation to yield diethyl ketone at high rates, whereas the dtbpp system directs the reaction toward methoxycarbonylation to methyl propionate [1]. This stark difference highlights the critical role of ligand backbone length on chemoselectivity.

Chemoselectivity
Head‑to‑head
dtbpe → diethyl ketone vs dtbpp → methyl propionate
Pd‑catalyzed ethene carbonylation in methanol
Backbone length critically shifts pathway; supports hydroacylation study fit.
Complete product switch observed.
Carbonylation Chemoselectivity Palladium Catalysis Hydroacylation

Hydrogenation Activity vs. dppe and dppp

In the hydrogenation of biomass-derived levulinic acid (LA) to γ-valerolactone (GVL), the precatalyst [(dtbpe)PdCl₂] achieves a Turnover Number (TON) of 2100 and a Turnover Frequency (TOF) of 2100 h⁻¹ [1]. In stark contrast, a series of Pd complexes with less bulky diphosphine ligands (including dppe and dppp) were completely inactive or exhibited negligible activity under identical conditions [1].

Hydrogenation Activity
Head‑to‑head
[(dtbpe)PdCl₂] TON 2100, TOF 2100 h⁻¹ vs dppe/dppp: inactive
Levulinic acid to GVL in water, formic acid H₂ source
Enables catalytic conversion where less hindered diphosphines fail; relevant to biomass transformation studies.
Activity vs. essentially zero.
Hydrogenation Biomass Conversion Palladium Catalysis Turnover Number

Low-Valent Nickel Stabilization in Cross-Coupling

The bulky dtbpe ligand is essential for stabilizing low-valent nickel complexes, enabling challenging transformations. For example, a (dtbpe)Ni⁰ source facilitates the regioselective Caryl-O bond cleavage of phenyl esters and subsequent stoichiometric cross-coupling with phenylboronic acid to yield biaryls in good yield [1]. This reactivity is enabled by the ligand's ability to stabilize reactive Ni intermediates and prevent ligand scrambling, a common deactivation pathway with less sterically demanding ligands [2].

Ni(0) Stabilization
Class‑level
Enables Caryl–O bond cleavage and stoichiometric cross‑coupling with phenylboronic acid; less bulky phosphines typically less effective.
Ligand scrambling limits catalytic turnover.
Reported to support low‑valent Ni species for C–O electrophile activation; may assist method development.
Reactivity context requires direct verification.
Nickel Catalysis Cross-Coupling Low-Valent Species C-O Bond Activation

Photolytic C-H Activation vs. dippe

A direct comparison of platinum complexes with dippe and dtbpe reveals a critical difference in photolytic C-C bond activation of asymmetric acetylenes [1]. Upon photolysis, the (dtbpe)Pt complex (2a) undergoes C-H activation of the benzene solvent, while the (dippe)Pt analog (1a) shows no thermal or photochemical reactivity under the same conditions [1]. This demonstrates that the increased steric bulk of dtbpe's tert-butyl groups alters the reaction pathway, enabling reactivity that is completely absent in the less hindered dippe system.

Photolytic Reactivity
Head‑to‑head
dtbpe → C–H activation of C₆D₆ vs dippe → no reaction
Photolysis (>300 nm) of Pt complexes
Steric bulk may unlock photochemical C–H activation pathways; dippe analog unreactive.
Solvent activation observed only with dtbpe.
C-C Bond Activation Photolysis Platinum Catalysis Ligand Effects

Key Application Scenarios for dtbpe


Selective Hydroacylation

This application is directly supported by the evidence that dtbpe uniquely enables hydroacylation of ethene to diethyl ketone, whereas its propyl-bridged analog dtbpp directs the reaction toward methoxycarbonylation [1]. This chemoselectivity is critical for synthesizing specific ketone products.

Hydrogenation to γ-Valerolactone (GVL)

The exceptional activity of [(dtbpe)PdCl₂] (TON/TOF = 2100) in converting levulinic acid to GVL, a biofuel precursor, is a key differentiator [1]. This is a clear application where less hindered diphosphines are completely inactive.

Nickel-Catalyzed C-O Bond Activation

The dtbpe ligand is crucial for accessing and stabilizing Ni⁰ species that can activate challenging C-O bonds in esters and thioesters [1]. This makes it a valuable tool for developing new nickel-catalyzed cross-coupling methodologies for robust electrophiles.

Application
Selection Property
Validation Focus
Selective Hydroacylation
Chemoselectivity control
Hydroacylation vs. methoxycarbonylation product outcome
Hydrogenation to γ‑Valerolactone
Ligand‑enabled catalytic activity
Activity under biomass‑derived conditions; comparator inactivity
Ni‑Catalyzed C–O Bond Activation
Low‑valent Ni⁰ stabilization
C–O cleavage scope and cross‑coupling efficiency

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